molecular formula C22H23NO4 B1299631 (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 389057-34-5

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Número de catálogo: B1299631
Número CAS: 389057-34-5
Peso molecular: 365.4 g/mol
Clave InChI: NZMNDTGOODAUNI-UYAOXDASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of cyclohexanecarboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: EDC or DCC in the presence of a base.

    Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Drug Design and Development

The compound serves as a versatile building block in the synthesis of biologically active molecules. Its unique structure allows for the modification of pharmacological properties, making it suitable for developing new therapeutic agents.

  • Case Study: Antiviral Agents
    A notable application of this compound is in the synthesis of antiviral drugs. For instance, derivatives of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid have been investigated for their efficacy against viruses such as hepatitis C and HIV. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and bioavailability of these compounds, leading to improved therapeutic outcomes .

Peptide Synthesis

The compound is also utilized in peptide synthesis as a protecting group for amino acids. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

  • Example: Fmoc-Based Peptides
    In studies focused on peptide libraries, this compound has been employed to create diverse peptide sequences with potential applications in vaccine development and targeted therapies .

Crystallization Studies

The compound has been used in crystallization studies to determine the three-dimensional structures of proteins and other biomolecules. Its ability to form stable complexes aids in elucidating molecular interactions at a detailed level.

  • Case Study: Protein-Ligand Interactions
    Research has demonstrated that derivatives of this compound can stabilize protein structures during crystallization, enabling researchers to capture transient states of proteins that are critical for understanding their function .

Mechanistic Studies

In chemical biology, this compound is employed to investigate enzyme mechanisms and metabolic pathways.

  • Example: Enzyme Inhibition
    Studies have shown that certain derivatives can act as inhibitors for specific enzymes involved in metabolic disorders, paving the way for potential therapeutic interventions .

Data Summary

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAntiviral drug developmentImproved efficacy against hepatitis C and HIV
Peptide SynthesisFmoc-based peptide librariesEnhanced stability and bioavailability
Structural BiologyProtein crystallizationStabilization of transient protein states
Chemical BiologyEnzyme inhibition studiesIdentification of potential therapeutic targets

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions.

Comparación Con Compuestos Similares

Similar Compounds

    (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid: Known for its use in peptide synthesis.

    (1R,2R)-2-((((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Another amino acid derivative used in peptide synthesis but with a different protecting group.

    (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific protecting group, which offers stability under acidic conditions and selective deprotection under basic conditions. This makes it particularly useful in the stepwise synthesis of peptides.

Actividad Biológica

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a complex organic compound notable for its unique structural features. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly in peptide synthesis due to the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4, with a molecular weight of 365.43 g/mol. The structure features a cyclohexane ring substituted with a carboxylic acid group and an amino group modified by the Fmoc group.

Biological Activity

The biological activity of this compound has been explored through various studies:

Case Studies

Several studies have highlighted the utility of this compound:

  • Study on Organocatalysts : In a study focusing on organocatalysts derived from this compound, researchers synthesized various derivatives that were tested for their catalytic efficiency in asymmetric reactions. The results indicated promising activities that could lead to more efficient synthetic pathways in organic chemistry.
  • Synthesis of Peptide Analogues : Another research effort involved using this compound in the synthesis of peptide analogues aimed at enhancing biological activity against specific targets. The modifications facilitated by the Fmoc group allowed for successful incorporation into larger peptide structures.

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
L-LeucineNatural amino acidEssential for protein synthesis
N-Boc-L-ValineValine derivative with a Boc protecting groupCommonly used in peptide synthesis
Fmoc-LysineLysine derivative with an Fmoc protecting groupUseful in solid-phase peptide synthesis

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for (1R,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid to ensure safety and stability?

  • Answer :

  • Handling : Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact. Avoid dust formation and inhalation; work in a fume hood with adequate ventilation. In case of exposure, rinse affected areas thoroughly (15+ minutes for eyes) and seek medical attention .
  • Storage : Store at 2–8°C in a dry, sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis of the Fmoc group or carboxylic acid .

Q. How does the stereochemistry of the cyclohexane ring influence the compound’s solubility and coupling efficiency in peptide synthesis?

  • Answer : The (1R,2R) configuration imposes steric constraints, reducing solubility in polar solvents (e.g., water) compared to linear amino acids. Pre-activation with coupling agents like HATU/HOBt in DMF or dichloromethane improves solubility and reaction yields. The rigid cyclohexane backbone may also slow coupling kinetics, requiring extended reaction times (1–4 hours) .

Advanced Questions

Q. What analytical techniques are most effective for confirming the enantiomeric purity of (1R,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid, and how can diastereomeric byproducts be resolved?

  • Answer :

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane:isopropanol (90:10) + 0.1% TFA to resolve enantiomers (retention time differences ≥2 minutes) .
  • Circular Dichroism (CD) : Monitor Cotton effects at 265–280 nm (Fmoc absorption band) to confirm stereochemical integrity .
  • Diastereomer Resolution : Employ recrystallization in ethyl acetate/hexane mixtures or preparative HPLC with C18 columns (acetonitrile/water gradient) .

Q. In solid-phase peptide synthesis (SPPS), how does the cyclohexane backbone affect peptide chain conformation compared to linear amino acid analogs?

  • Answer : The cyclohexane ring introduces conformational rigidity, favoring β-turn or helical structures in peptides. This can enhance proteolytic stability but may reduce flexibility required for receptor binding. Comparative studies using NMR and MD simulations show altered hydrogen-bonding patterns in peptides incorporating this scaffold .

Q. Discrepancies in reported coupling efficiencies for Fmoc-protected cyclohexane amino acids: How can experimental variables (e.g., solvent choice, activating agents) be optimized?

  • Answer :

  • Solvent : Dichloromethane (DCM) improves solubility of hydrophobic residues, while DMF enhances swelling of resin-bound peptides. A 1:1 DCM/DMF mixture balances both .
  • Activating Agents : HATU outperforms HOBt in coupling sterically hindered residues (yield increases by 15–20%). Additives like HOAt (1-hydroxy-7-azabenzotriazole) further reduce racemization .
  • Temperature : Elevated temperatures (30–40°C) reduce reaction times but may risk Fmoc cleavage; monitor via UV (301 nm) .

Q. What are the critical steps for deprotecting the Fmoc group in this compound without compromising the cyclohexane ring integrity?

  • Answer :

  • Deprotection Reagent : Use 20% piperidine in DMF (2 × 5-minute treatments) to cleave Fmoc while minimizing base-induced ring-opening side reactions .
  • Monitoring : Track deprotection efficiency via UV spectroscopy (301 nm absorbance drop ≥95%) .
  • Post-Deprotection : Immediate neutralization with 0.5 M HCl in DCM prevents diketopiperazine formation in subsequent couplings .

Q. Safety and Contradiction Analysis

Q. Conflicting data exists on the acute toxicity of Fmoc-protected cyclohexane derivatives. What precautions are essential given incomplete toxicological profiles?

  • Answer : Assume worst-case GHS classifications (acute toxicity Category 4). Implement tiered risk mitigation:

  • Inhalation : Use NIOSH-certified respirators (N95) during powder handling .
  • Chronic Exposure : Limit handling frequency and use closed-system reactors for large-scale synthesis .
  • Ecological Impact : Treat waste with activated charcoal filtration before disposal to adsorb residual compound .

Q. Methodological Tables

Parameter Optimal Conditions References
Coupling Efficiency HATU, DMF/DCM (1:1), 4-hour reaction, 25°C
Deprotection Monitoring UV at 301 nm (≥95% absorbance drop)
Chiral Purity Analysis Chiralpak® IC-3, hexane:isopropanol + 0.1% TFA

Propiedades

IUPAC Name

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMNDTGOODAUNI-UYAOXDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361180
Record name Fmoc-1,2-trans-ACHC-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389057-34-5, 381241-08-3
Record name Fmoc-1,2-trans-ACHC-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 381241-08-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.